Compound Description: This compound is a metabolite of the fungicide trifloxystrobin (TFS). Its crystal structure contains a β-methoxy system and an oxymethyl side chain connecting two aromatic rings. []
Compound Description: This compound is synthesized via reductive amination of 1-[3-trifluoromethyl)phenyl]-2-acetone and benzoic acid amino ethyl ester hydrochloride. This synthetic method is advantageous due to its process stability, high yield, and environmental friendliness. []
Compound Description: This compound, along with its corresponding acetic acid and acetamide analogs, has been investigated as a potential antiarthritic agent. []
Compound Description: This compound and its analogs were synthesized and evaluated for their antimicrobial activity. The synthesis involved multiple steps starting from 1-chloro-2-phenyldiazene and pentane-2,4-dione. []
Compound Description: This class of compounds, with varying R1 substituents, was subjected to microwave irradiation for synthesizing various heterocyclic derivatives like imidazoles and triazoles. []
Compound Description: NS1643 acts as a human ether-a-go-go-related gene (hERG) channel activator. It functions by binding to the outer vestibule/pore entrance of hERG, increasing current amplitudes, promoting channel activation, and retarding inactivation. []
Compound Description: PD307243, another human ether-a-go-go-related gene (hERG) channel activator, is proposed to function as a "pore-modifier" of the hERG channel. Its effects are inhibited by external quaternary ammonium cations or dofetilide. []
Compound Description: Flutamide is a nonsteroidal antiandrogen used in prostate cancer treatment. It undergoes hepatic metabolism, with 2-hydroxyflutamide and 4-nitro-3-(trifluoromethyl)phenylamine being its primary metabolites. []
Compound Description: This compound is a newly identified N-oxidized metabolite of flutamide. It is formed via the metabolism of 4-nitro-3-(trifluoromethyl)phenylamine by CYP3A4. []
Compound Description: This group of compounds was designed as potential non-ulcerogenic non-steroidal anti-inflammatory drugs (NSAIDs). Their analgesic activity was evaluated using the 4% NaCl-induced abdominal constriction (writhing) assay. []
Compound Description: This compound is formed by reacting derivatives of (diphenylmethyleneamino) acetic acid with carbon disulfide in the presence of bases. Its structure, characterized by X-ray crystallography, shows a 2-aza-1,3-butadiene fragment with two localized double bonds. []
Compound Description: LPP1 has demonstrated analgesic activity in a mouse model of diabetic neuropathic pain. Further investigations revealed it possesses antioxidant properties, does not impair glucose or lipid metabolism, and exhibits no cytotoxicity in vitro. []
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles
Compound Description: This class of compounds, featuring various substitutions on the furo[3,2-b]pyrrole ring, were synthesized and their reactivity studied. The reactions involved alkylation, hydrolysis, condensation with hydrazine hydrate, and cycloaddition reactions. []
Compound Description: This series of compounds was designed as HIV-1 entry inhibitors targeting gp41. They demonstrated effective inhibition against both laboratory-adapted and primary HIV-1 strains. They also blocked HIV-1-mediated cell-cell fusion and gp41 six-helix bundle formation. []
Compound Description: A method for synthesizing this compound with high yield (up to 90%) and minimal environmental impact was developed. This method involves reacting 3-(trifluoromethyl)phenyl) propanoic acid with (R)-1-(1-naphthyl)ethylamine under specific conditions. []
Compound Description: A novel method was developed for synthesizing this compound. The method involves reacting a specific sulfonate compound with zinc in the presence of acetic acid. [, ]
Compound Description: The crystal structure of this compound reveals a planar configuration where the phenyl ring, pyridine ring, and carboxyl group are nearly coplanar. It exists as hydrogen-bonded dimers in its crystal structure. []
Compound Description: R111214 is a cytochrome P-450 inhibitor. Its structure consists of triazolyl, phenyl, and quinolinone groups arranged in a propeller-like fashion around a central CH group. []
Compound Description: The in vitro and in vivo disposition of DPC 423 was investigated in various species. The metabolic pathways led to several metabolites, including an aldehyde, a carboxylic acid, a benzyl alcohol, glutamate conjugates, an acyl glucuronide and its isomers, a carbamyl glucuronide, a phenol and its glucuronide conjugate, two glutathione adducts, a sulfamate conjugate, isomers of an oxime metabolite, and an amide. [, ]
Compound Description: This compound is a key intermediate in aprepitant synthesis. The synthesis starts from 4-methoxybenzaldehyde and involves reductive amination, annulation, esterification, condensation, crystallization-induced diastereomeric transformation, Grignard reaction, deprotection, and salification. []
Imidazolidin-2,1,3-disubstituted derivatives
Compound Description: This class of compounds acts as CYP inhibitors. Their structure includes a central imidazolidine ring with various substituents. []
Compound Description: These compounds were synthesized from 1,1 -Bis (4-aminophenyl) -4-Phenyl Cyclohexane by reacting it with different aromatic aldehydes to form Schiff bases, which were further reacted with maleic or phthalic anhydride to generate the 1,3-Oxazipenes. Their antibacterial activities were evaluated. []
Compound Description: These compounds were synthesized and used to investigate the electrophilic cyclization of propargyl thioethers using tellurium tetrahalides. The reaction was found to be stereoselective, resulting in the formation of a single configurational isomer. []
Compound Description: This series of compounds was synthesized from celecoxib and evaluated for their anti-inflammatory activity and ulcerogenicity. The synthesis involved oxidation, esterification, hydrazinolysis, and reaction with benzaldehyde derivatives. []
Compound Description: SSR240600 is a potent centrally active nonpeptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. It exhibits high affinity for human, guinea pig, rat, and gerbil NK1 receptors, with varying potencies. []
Compound Description: KR-69232 is a novel diacylglycerol acyltransferase-1 (DGAT-1) inhibitor developed as a potential therapeutic agent for metabolic disorders. Its pharmacokinetic properties were studied in vitro and in vivo. [, ]
Trifluoromethyl Phenyl Sulfone
Compound Description: Trifluoromethyl phenyl sulfone is a versatile reagent used for various chemical transformations. It acts as a reductive trifluoromethylating agent, a nucleophilic trifluoromethylating agent in the presence of alkoxides or hydroxides, and a benzenesulfonylation agent for preparing phenyl sulfones and benzenesulfonic acid derivatives. []
Compound Description: This series of compounds, featuring a 1,3,4-oxadiazole core, was synthesized and evaluated for in vitro anticancer activity against HepG2, HeLa, MCF7, and Caco-2 cell lines. []
Compound Description: The crystal structure of this compound was determined, revealing two molecules in the asymmetric unit. The crystal packing is stabilized by O—H⋯O and N—H⋯O hydrogen bonds. []
Compound Description: KH-502 is a novel insecticide whose photolysis was investigated under various conditions, including different solvents, irradiation sources, and the presence of sensitizers. The study aimed to understand its stability and degradation pattern under environmental conditions. []
Compound Description: The crystal structure of this compound has been determined and analyzed, providing insights into its molecular geometry and conformation. []
2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine
Compound Description: This compound and its derivatives were synthesized and characterized. The synthetic pathway involved the conversion of a furan-2-carbaldehyde to a furo[3,2-c]pyridine ring system. []
Compound Description: PSI-421 is a potent P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in animal models of vascular injury. It was developed as a potential therapeutic agent for cardiovascular diseases. []
Compound Description: G11-5 is a synthetic compound designed based on an active ingredient of Piper laetispicum C. DC, a Chinese herbal medicine used for treating depression. Studies have shown that G11-5 exhibits antidepressant effects in mouse models of depression, potentially through the TSPO-mediated mitophagy pathway. []
Compound Description: These electron-rich dienes are valuable building blocks in organic synthesis. They readily undergo Diels-Alder reactions with various dienophiles, providing access to functionalized (trifluoromethyl)benzenes and -pyridines. []
Compound Description: This compound is a novel derivative of 1,3,4-oxadiazole containing a 5-phenyl thiophene moiety. It exhibits promising anticancer activity, particularly against the Caco-2 cell line with an IC50 of 5.3 μM. []
Compound Description: This compound is another novel derivative of 1,3,4-oxadiazole containing a 5-phenyl thiophene moiety. It shows moderate cytotoxicity against the HepG2 cell line with an IC50 of 28.4 μM. []
Overview
2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid is a compound characterized by its unique cyclopropyl and trifluoromethyl functionalities. This compound is of interest in medicinal chemistry due to its potential applications in drug development and its structural complexity, which may influence its biological activity.
Source
The compound can be synthesized through various organic chemistry methods, often involving the manipulation of cyclopropyl and acetic acid derivatives. Its relevance in pharmaceuticals has garnered attention, particularly considering the incorporation of trifluoromethyl groups, which are known to enhance the pharmacokinetic properties of drugs.
Classification
This compound falls under the category of carboxylic acids and is specifically classified as an acetic acid derivative. The presence of both cyclopropyl and trifluoromethyl groups suggests potential applications in areas like anti-inflammatory or analgesic drug development.
Synthesis Analysis
Methods
The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid typically involves several key steps:
Formation of Cyclopropyl Group: Cyclopropyl moieties can be synthesized via cyclopropanation reactions, often using reagents like diazomethane or alkenes in the presence of transition metal catalysts.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or via radical reactions involving sources of fluorine.
Carboxylic Acid Formation: The final step involves the introduction of the acetic acid functionality, typically through hydrolysis of an appropriate precursor or direct carboxylation reactions.
Technical Details
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Advanced techniques such as chromatography may be employed for purification.
Molecular Structure Analysis
Structure
The molecular structure of 2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid can be depicted as follows:
Molecular Formula: C_{12}H_{12}F_{3}O_2
Molecular Weight: Approximately 250.22 g/mol
The structure features a cyclopropyl group attached to a phenyl ring that carries a trifluoromethyl substituent, with the acetic acid moiety providing acidic properties.
Data
Melting Point: Data on melting points may vary based on purity but typically ranges from 100°C to 120°C.
Boiling Point: The boiling point is expected to be significantly higher due to the presence of multiple functional groups.
Chemical Reactions Analysis
Reactions
2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid can participate in various chemical reactions:
Esterification: Reacting with alcohols to form esters.
Decarboxylation: Under certain conditions, it may lose carbon dioxide to form more stable derivatives.
Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, making it versatile for further modifications.
Technical Details
The reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes negative charges during reactions, facilitating nucleophilic attacks.
Mechanism of Action
Process
The mechanism by which 2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid exerts its biological effects is not fully elucidated but may involve:
Interaction with Enzymes: Potential inhibition or activation of specific enzymes involved in inflammatory pathways.
Receptor Modulation: Binding to receptors that mediate pain or inflammation responses.
Data
Research indicates that compounds containing trifluoromethyl groups often display enhanced binding affinity and selectivity towards biological targets due to their unique electronic properties.
Physical and Chemical Properties Analysis
Physical Properties
Density: Approximately 1.3 g/cm³
Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
Appearance: Typically appears as a white crystalline solid.
Chemical Properties
pH Stability: Stable across a wide pH range but may decompose under extreme acidic or basic conditions.
Reactivity: Reacts with strong oxidizing agents and bases; care should be taken during handling.
Applications
Scientific Uses
2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid has potential applications in:
Drug Development: As a lead compound for anti-inflammatory drugs due to its structural features that may enhance bioactivity.
Chemical Research: Used as a building block in organic synthesis for developing more complex molecules.
Pharmaceutical Formulations: Its unique properties make it suitable for formulation into various drug delivery systems.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.